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Compound of Interest

Compound Name: Brecanavir

Cat. No.: B1667775

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brecanavir (GW640385) is a potent, second-generation HIV-1 protease inhibitor that was
under development by GlaxoSmithKline. Although its clinical development was discontinued
due to formulation challenges, the synthetic route to this complex molecule remains a subject
of interest for medicinal chemists and drug development professionals. This technical guide
provides a detailed overview of the plausible synthetic pathways and purification methods for
Brecanavir, based on available scientific literature and patents concerning its structural
components and analogous compounds.

Chemical Structure

The chemical structure of Brecanavir is characterized by a central (1S,2R)-1-benzyl-2-
hydroxy-3-aminopropyl core, an N-isobutyl sulfonamide group, a distinctive (3R,3aS,6aR)-
hexahydrofuro[2,3-b]furan-3-yl carbamate moiety, and a 4-(benzo[d][1][2]dioxol-5-
yloxy)benzamide group.

Retrosynthetic Analysis

A logical retrosynthetic analysis of Brecanavir suggests a convergent synthesis strategy. The
molecule can be disconnected into three key fragments:
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Fragment A: The chiral core, (2R,3S)-3-amino-1-phenyl-butan-2-ol.

Fragment B: The chiral ligand, (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol.

Fragment C: The aromatic side chain, 4-(benzo[d][1][2]dioxol-5-yloxy)benzoic acid.

Fragment D: The sulfonamide moiety precursor, N-isobutyl-N-(4-methoxy-3-
((trimethylsilyl)oxy)phenyl)sulfamoyl chloride (a plausible precursor).

The synthesis would involve the sequential coupling of these fragments.

Synthesis of Key Intermediates
Synthesis of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-
ol (Fragment B)

The synthesis of this chiral bicyclic ether is a critical part of the overall process and has been
reported in the literature.[1][3] One effective method involves an asymmetric cycloaddition
reaction.

Experimental Protocol:

o [4+3] Cycloaddition: A Lewis acid-catalyzed asymmetric [4+3] cycloaddition between a chiral
furan and an oxyallyl cation generated in situ from a dihaloketone.

e Reduction: The resulting cycloadduct is then subjected to stereoselective reduction of the
ketone functionality.

o Cyclization: Subsequent intramolecular cyclization affords the desired hexahydrofuro[2,3-
b]furan-3-ol.

« Purification: Purification is typically achieved by column chromatography on silica gel.
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Step Reagents and Conditions Typical Yield (%)

- Chiral furan, dihaloketone,
Cycloaddition ) ) 60-70
Lewis acid (e.g., Sc(OTf)3)

Reduction NaBHa4, CeCl3-7H20, MeOH 85-95

Cyclization Acid or base catalysis 70-80

Synthesis of 4-(benzo[d][1][2]dioxo0l-5-yloxy)benzoic
acid (Fragment C)

This fragment can be synthesized via a nucleophilic aromatic substitution reaction.
Experimental Protocol:

» Williamson Ether Synthesis: Reaction of 4-hydroxybenzoic acid methyl ester with 5-
bromobenzo[d][1][2]dioxole in the presence of a copper catalyst and a base.

» Hydrolysis: Saponification of the resulting methyl ester to the carboxylic acid.

 Purification: Recrystallization from a suitable solvent system like ethanol/water.

Step Reagents and Conditions Typical Yield (%)

4-hydroxybenzoic acid methyl
Ether Synthesis ester, 5-bromobenzo[d][1] 75-85
[2]dioxole, Cul, K2COs, DMF

Hydrolysis NaOH, MeOH/H20, reflux 90-98

Final Assembly of Brecanavir

The final assembly involves the coupling of the synthesized fragments.

Experimental Protocol:
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e Amide Coupling: The chiral amino alcohol core (Fragment A) is first coupled with the benzoic
acid derivative (Fragment C) using standard peptide coupling reagents (e.g., HATU, HOB,
EDC).

o Sulfonamide Formation: The resulting intermediate is then reacted with the sulfonyl chloride
precursor (Fragment D) to form the sulfonamide linkage.

o Carbamate Formation: The final step is the coupling of the hydroxyl group of the core with
the chiral furanol (Fragment B) to form the carbamate. This can be achieved by activating the
alcohol of Fragment B as a chloroformate or by using a coupling reagent like
carbonyldiimidazole (CDI).

o Final Purification: The crude Brecanavir is purified by preparative high-performance liquid
chromatography (HPLC) to yield the final product of high purity.

Step Reagents and Conditions Typical Yield (%)

. . Fragment A, Fragment C,
Amide Coupling HATU. DIPEA. DME 80-90

] ) Intermediate from step 1,
Sulfonamide Formation o 60-70
Fragment D, Pyridine

) Intermediate from step 2,
Carbamate Formation 50-60
Fragment B, CDI, CH2Cl2

Visualizing the Synthetic Pathway

The overall synthetic strategy can be visualized as a logical workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Purification of Brecanavir]. BenchChem, [2025]. [Online PDF]. Available at:
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methods]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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